Meropenem-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美罗培南-d6 是美罗培南的氘代形式,美罗培南是一种广谱碳青霉烯类抗生素。 它主要用作各种分析方法中美罗培南定量的内标,如气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) . 美罗培南本身对多种革兰氏阳性和革兰氏阴性细菌有效,使其成为临床和研究环境中的宝贵工具 .

准备方法

合成路线和反应条件

美罗培南-d6 的合成涉及将氘原子掺入美罗培南分子中。 这通常通过在化学合成过程中使用氘代试剂来实现。 具体的合成路线和反应条件可能有所不同,但通常包括以下步骤:

氘代前体的制备: 制备氘代试剂,如氘代溶剂和氘代酸。

氘的掺入: 氘代试剂用于美罗培南的合成,导致氘原子掺入分子中的特定位置。

工业生产方法

美罗培南-d6 的工业生产遵循类似的原理,但规模更大。 该过程涉及使用专用设备和设施来处理氘代试剂并确保持续生产高纯度美罗培南-d6。 实施质量控制措施以验证最终产品的同位素组成和纯度 .

化学反应分析

反应类型

美罗培南-d6 与美罗培南一样,可以进行各种化学反应,包括:

水解: 美罗培南-d6 的 β-内酰胺环在酸性或碱性条件下可以水解,导致形成无活性产物。

氧化: 美罗培南-d6 可以氧化形成亚砜和其他氧化产物。

还原: 还原反应可以将美罗培南-d6 转化为其还原形式,尽管这些反应不太常见。

常见的试剂和条件

水解: 酸性或碱性条件,例如盐酸或氢氧化钠。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠。

形成的主要产物

水解: 无活性的水解产物。

氧化: 亚砜和其他氧化产物。

还原: 美罗培南-d6 的还原形式。

取代: 根据所用试剂,形成各种取代衍生物.

科学研究应用

Role as an Internal Standard in Analytical Chemistry

Meropenem-d6 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of meropenem in biological samples. The deuterated compound allows for accurate measurement by compensating for variations in ionization and sample preparation processes.

Quantification Methodology

- Sample Preparation : Plasma samples are mixed with this compound and acetonitrile, followed by centrifugation to separate the supernatant for analysis.

- Validation : Studies have demonstrated that the method using this compound has a limit of quantification as low as 0.2 mg/L, with high precision and accuracy .

Pharmacokinetics and Pharmacodynamics

This compound plays a crucial role in studies assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of meropenem, particularly in critically ill patients. These studies help determine optimal dosing regimens to achieve therapeutic targets.

Key Findings from Recent Studies

- Clearance Rates : Research indicates that renal function significantly affects meropenem clearance rates. For example, patients with normal renal function showed a clearance rate of approximately 7.7 L/h, while those with impaired function showed lower rates .

- Target Attainment : The probability of achieving pharmacodynamic targets (such as maintaining drug concentrations above the minimum inhibitory concentration) varies based on dosing regimens. For instance, a regimen of 0.5 g every 6 hours achieved over 90% target attainment when MIC was ≤ 0.5 mg/L .

Stability Studies

Stability studies utilizing this compound have demonstrated its effectiveness in assessing the degradation of meropenem under various conditions.

Clinical Implications

- Continuous infusion (CI) studies have shown that administering meropenem over extended periods maintains drug stability and efficacy against pathogens. In one study, clinical cure was achieved in 80% of patients when meropenem was administered continuously .

- The stability tests revealed negligible degradation of meropenem over a 12-hour infusion period, indicating that this compound can reliably be used to monitor drug levels during treatment .

Case Studies and Clinical Applications

Several case studies highlight the application of this compound in real-world clinical settings:

Case Study: Critically Ill Patients

A study involving 37 critically ill patients assessed the pharmacokinetics of meropenem using this compound as an internal standard. The findings indicated that:

作用机制

美罗培南-d6 与美罗培南一样,通过抑制细菌细胞壁合成发挥作用。 它很容易穿透细菌细胞壁并与青霉素结合蛋白 (PBP) 结合,青霉素结合蛋白对肽聚糖的合成至关重要,肽聚糖是细菌细胞壁的关键成分。 这种结合抑制了肽聚糖链的交联,导致细菌细胞壁减弱并最终裂解 . 美罗培南-d6 中的氘原子不会改变其作用机制,而是提供了一种在分析研究中进行准确量化的方式 .

生物活性

Meropenem-d6 is a deuterated form of the broad-spectrum carbapenem antibiotic meropenem, which is primarily used in the treatment of severe bacterial infections, particularly in critically ill patients. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on recent research findings.

Overview of this compound

Meropenem is a β-lactam antibiotic that exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including resistant strains. The deuterated version, this compound, is utilized primarily in pharmacokinetic studies as an internal standard due to its unique mass properties, allowing for precise quantification in biological samples.

Pharmacokinetics

The pharmacokinetics of this compound has been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key pharmacokinetic parameters include:

- Clearance (CL) : The average clearance rate observed in critically ill patients was approximately 3.3 L/h with significant variability depending on renal function .

- Volume of Distribution (Vd) : The central volume of distribution was reported as 9.2 L, with intercompartmental clearance at 20.1 L/h .

- Half-life (T1/2) : The half-life of meropenem is generally around 1 hour .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Clearance (CL) | 3.3 L/h |

| Central Volume of Distribution (V1) | 9.2 L |

| Intercompartmental Clearance (Q) | 20.1 L/h |

| Peripheral Volume of Distribution (V2) | 12.8 L |

| Half-life (T1/2) | ~1 hour |

Pharmacodynamics

The pharmacodynamic profile of this compound indicates its efficacy against various pathogens. The drug exhibits maximal bactericidal activity when concentrations reach approximately four times the minimum inhibitory concentration (MIC) for the target organism .

Target Attainment

Studies have shown that dosing regimens must achieve specific pharmacodynamic targets to ensure therapeutic effectiveness:

- 40% fT > MIC : This target was achieved in over 89% of cases when the MIC was ≤ 2 mg/L.

- 100% fT > MIC : Attainment rates dropped significantly as MIC values increased .

Case Studies and Clinical Implications

Recent studies involving critically ill patients have highlighted the importance of individualized dosing regimens based on renal function and pathogen susceptibility.

- Study on Septic Patients : A study involving patients with abdominal septic shock indicated that a dosing regimen of 0.5 g every 6 hours achieved a probability of target attainment greater than 90% when MIC values were ≤ 0.5 mg/L .

- Therapeutic Drug Monitoring : Continuous monitoring using deuterated internal standards like this compound has demonstrated robust precision and accuracy in measuring drug concentrations in plasma samples .

Table 2: Summary of Clinical Findings

| Study Focus | Key Findings |

|---|---|

| Septic Shock Patients | >90% PTA at MIC ≤ 0.5 mg/L |

| Therapeutic Drug Monitoring | Precision within 12% CV for D6-meropenem |

属性

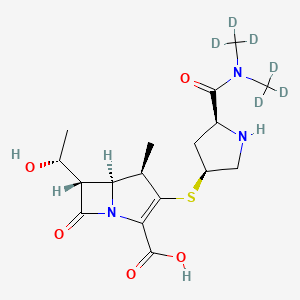

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJNNHOOLUXYBV-ZSJYILIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.

- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.

- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。